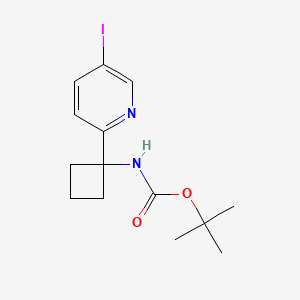
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is an organic compound with the molecular formula C13H9BrClF This compound is part of the benzene derivatives family, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also gaining popularity due to their efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation can produce benzoic acids or ketones.
Aplicaciones Científicas De Investigación
4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene involves its interaction with molecular targets through various pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to different receptors or enzymes. These interactions can lead to changes in biological activity, making the compound a valuable tool in drug discovery and development.
Comparación Con Compuestos Similares
- 4-Bromo-2-(4-chlorobenzyl)-1-piperazinylphenol
- 4-Bromo-2-chloro-1-(4-chlorobenzyl)oxybenzene
Comparison: Compared to similar compounds, 4-Bromo-2-(4-chlorobenzyl)-1-fluorobenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from other halogenated benzene derivatives.
Propiedades
Fórmula molecular |
C13H9BrClF |
|---|---|
Peso molecular |
299.56 g/mol |
Nombre IUPAC |
4-bromo-2-[(4-chlorophenyl)methyl]-1-fluorobenzene |
InChI |
InChI=1S/C13H9BrClF/c14-11-3-6-13(16)10(8-11)7-9-1-4-12(15)5-2-9/h1-6,8H,7H2 |
Clave InChI |
XPDXCAVBWPPLJB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=C(C=CC(=C2)Br)F)Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)


![N-[(adamantan-1-yl)methyl]benzamide](/img/structure/B8760549.png)
